molecular formula C4H4N4O3 B12867622 4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide

4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide

Cat. No.: B12867622
M. Wt: 156.10 g/mol
InChI Key: LSWMAUHPNLZFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Sulfentrazone undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include bases (for condensation), oxidants (for oxidation), and nucleophiles (for substitution).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Herbicide: Sulfentrazone is widely used as a pre- and post-emergence herbicide to control broadleaf and grassy weeds in crops like soybeans, cotton, and peanuts.

      Antimicrobial Activity: Some studies explore its antimicrobial potential against bacteria and fungi.

      Xanthine Oxidase (XO) Inhibition: Recent research has investigated sulfentrazone derivatives as XO inhibitors.

  • Mechanism of Action

    • Sulfentrazone inhibits photosynthesis in weeds by disrupting electron transport and energy production.
    • It interferes with the synthesis of carotenoids and chlorophyll, leading to weed death.
  • Comparison with Similar Compounds

    • Sulfentrazone’s uniqueness lies in its specific mode of action and selectivity against certain weeds.
    • Similar compounds include other herbicides like triazines and pyridines.

    Properties

    Molecular Formula

    C4H4N4O3

    Molecular Weight

    156.10 g/mol

    IUPAC Name

    4-formyl-5-oxo-4H-triazole-1-carboxamide

    InChI

    InChI=1S/C4H4N4O3/c5-4(11)8-3(10)2(1-9)6-7-8/h1-2H,(H2,5,11)

    InChI Key

    LSWMAUHPNLZFOK-UHFFFAOYSA-N

    Canonical SMILES

    C(=O)C1C(=O)N(N=N1)C(=O)N

    Origin of Product

    United States

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